Ginkgolic acid

描述

银杏酸是一种天然酚类化合物,源自银杏树的叶子和种子。这种古老的树种,通常被称为“活化石”,在传统医学中已使用了几百年。 银杏酸以其多种生物活性而闻名,包括抗菌、抗癌和神经保护特性 .

作用机制

银杏酸通过各种分子靶点和途径发挥其作用:

抗菌活性: 它破坏细菌细胞膜并干扰铁稳态,导致细菌细胞死亡.

类似化合物:

银杏内酯: 这些是也来自银杏树的二萜内酯,以其神经保护和抗炎特性而闻名。

白果内酯: 另一种来自银杏树的化合物,白果内酯具有神经保护和抗氧化活性。

银杏酸的独特性: 银杏酸以其广泛的生物活性而独一无二,包括抗菌、抗癌和神经保护作用。 与主要侧重于神经保护的银杏内酯和白果内酯不同,银杏酸在各个领域具有更广泛的应用 .

生化分析

Biochemical Properties

Ginkgolic acid plays a significant role in various biochemical reactions. It interacts with several key enzymes and proteins, including cyclooxygenase (COX), lipoxygenase (LO), and phospholipase A2 (PLA2). These interactions are crucial in the biosynthesis of lipid mediators, which regulate inflammatory responses . This compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound has been shown to inhibit the activity of SUMO-specific proteases, affecting protein SUMOylation and influencing various cellular processes .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and arresting the cell cycle at the G0/G1 phase . This compound also influences cell signaling pathways, such as the mTOR pathway, leading to increased autophagy . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound has been shown to enhance long-term potentiation, a mechanism underlying learning and memory .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of key enzymes involved in lipid mediator biosynthesis, such as COX and LO . This inhibition reduces the production of pro-inflammatory mediators and modulates inflammatory responses . This compound also interferes with protein SUMOylation by inhibiting SUMO-specific proteases, leading to changes in protein stability, localization, and function . Additionally, this compound has been shown to disrupt iron homeostasis in bacteria, enhancing its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular function . In in vitro studies, this compound has been shown to maintain its cytotoxic effects over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can induce cytotoxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . In cancer models, this compound has been found to inhibit tumor growth in a dose-dependent manner, with higher doses leading to more significant reductions in tumor size . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It inhibits the activity of enzymes such as COX and LO, which are involved in the biosynthesis of lipid mediators . This inhibition affects the levels of various metabolites, including prostaglandins and leukotrienes, which play critical roles in inflammation and immune responses . This compound also influences glucose metabolism by modulating the activity of enzymes such as AMPK, leading to increased glucose uptake in adipocytes and muscle cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive membrane diffusion . Its transport is influenced by factors such as pH and the presence of transport proteins . This compound has been shown to accumulate in specific tissues, such as the brain and liver, where it exerts its pharmacological effects . The distribution of this compound within the body is crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with various proteins and post-translational modifications. It has been shown to localize in both the cytoplasm and nucleus, where it affects protein SUMOylation and other cellular processes . The subcellular localization of this compound is essential for its activity and function, as it determines the specific cellular pathways and processes it can influence.

准备方法

合成路线和反应条件: 银杏酸可以通过多种化学路线合成。一种常见的方法是使用甲醇或乙醇等溶剂从银杏叶中提取银杏酸。 然后使用高效液相色谱 (HPLC) 等技术对提取物进行纯化,并使用核磁共振 (NMR) 和质谱 (MS) 等光谱方法进行表征 .

工业生产方法: 银杏酸的工业生产通常涉及从银杏叶中进行大规模提取。首先将叶子干燥并研磨成细粉。然后将粉末进行溶剂提取,然后进行柱色谱等纯化工艺以分离银杏酸。 在进一步纯化和质量控制检查后,获得最终产品 .

化学反应分析

反应类型: 银杏酸会发生各种化学反应,包括:

氧化: 银杏酸可以被氧化形成醌类和其他氧化衍生物。

还原: 还原反应可以将银杏酸转化为相应的醇。

取代: 银杏酸可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

银杏酸具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究酚类化合物的反应和机理。

生物学: 研究银杏酸的抗菌特性,针对细菌和真菌。

医学: 它在抗癌疗法、神经保护和治疗糖尿病等代谢性疾病方面显示出潜力。

相似化合物的比较

Ginkgolides: These are diterpenoid lactones also derived from Ginkgo biloba, known for their neuroprotective and anti-inflammatory properties.

Bilobalide: Another compound from Ginkgo biloba, bilobalide has neuroprotective and antioxidant activities.

Uniqueness of Ginkgolic Acid: this compound is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Unlike ginkgolides and bilobalide, which primarily focus on neuroprotection, this compound has a wider range of applications in various fields .

属性

CAS 编号 |

22910-60-7 |

|---|---|

分子式 |

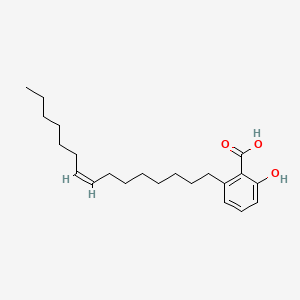

C22H34O3 |

分子量 |

346.5 g/mol |

IUPAC 名称 |

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+ |

InChI 键 |

YXHVCZZLWZYHSA-BQYQJAHWSA-N |

SMILES |

O=C(O)C1=C(CCCCCCC/C=C\CCCCCC)C=CC=C1O |

手性 SMILES |

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

规范 SMILES |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

外观 |

Solid powder |

熔点 |

45.3 - 48 °C |

Key on ui other cas no. |

22910-60-7 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ginkgolic acid exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms, including:

- Inhibition of Pro-Inflammatory Signaling: Ginkgolic acids suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a crucial role in cancer development and progression. []

- Suppression of Oncogenic Transcription Factors: These compounds can inhibit the activity of oncogenic transcription factors, which are proteins that regulate gene expression and contribute to cancer cell growth and survival. []

- Inhibition of SUMOylation: Ginkgolic acids act as potent inhibitors of SUMOylation, a post-translational modification process involved in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. Disruption of SUMOylation can lead to cell death and inhibit tumor growth. []

- Induction of Apoptosis: Research indicates that ginkgolic acids can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines, including leukemia cells. []

Q2: How does this compound interact with glycine receptors?

A2: this compound exhibits subunit-specific modulation of glycine receptors, primarily targeting the α1 subunit:

- Potentiation of α1 Glycine Receptors: this compound enhances the amplitude of currents mediated by α1 homomeric and α1/β heteromeric glycine receptors, leading to increased receptor activity. []

- Subunit Specificity: Interestingly, this compound does not significantly affect the activity of α2 or α3 glycine receptors, indicating a high degree of selectivity for the α1 subunit. [, ]

- Amino Acid Residues Involved: Studies involving site-directed mutagenesis have identified specific amino acid residues in the α1 subunit that are crucial for the potentiating effects of this compound. []

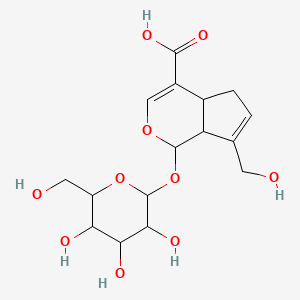

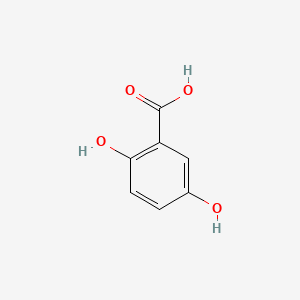

Q3: What is the chemical structure of this compound?

A3: Ginkgolic acids are a group of 6-alkylsalicylic acids, characterized by an alkyl side chain of varying length and saturation attached to a salicylic acid moiety. The most common ginkgolic acids have side chains with 13, 15, or 17 carbons.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed to identify and characterize ginkgolic acids:

- HPLC (High-Performance Liquid Chromatography): This method is widely used for separating and quantifying individual this compound homologs in extracts and preparations. [, , , , ]

- LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS provides accurate identification and structural information by separating individual ginkgolic acids and determining their mass-to-charge ratios. [, , ]

- NMR (Nuclear Magnetic Resonance): NMR spectroscopy helps elucidate the structure and stereochemistry of ginkgolic acids by analyzing the magnetic properties of atomic nuclei. []

- FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy identifies functional groups present in ginkgolic acids based on their characteristic infrared absorption patterns. []

Q5: How stable is this compound under different conditions?

A5: The stability of this compound is influenced by factors like temperature and light exposure. Studies show that:

- Heat Stability: this compound exhibits good stability at temperatures below 25°C, but its stability decreases at higher temperatures. []

- Light Sensitivity: Prolonged exposure to sunlight can degrade this compound, suggesting the importance of protecting extracts and formulations from light. []

Q6: What are the challenges in formulating this compound for therapeutic use?

A6: this compound's hydrophobic nature poses challenges for formulation and delivery:

- Solubility: this compound exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and therapeutic efficacy. []

- Stability: The compound's sensitivity to heat and light necessitates careful formulation strategies to ensure product stability and shelf life. []

Q7: What are some strategies to improve the solubility and bioavailability of this compound?

A7: Several approaches can enhance the solubility and bioavailability of this compound:

- Microemulsion Formulation: Microemulsions, consisting of oil, water, and surfactants, can encapsulate this compound, improving its solubility and facilitating its absorption. [, ]

- Gel Formulations: this compound can be incorporated into gels using suitable gelling agents, offering controlled release and improved topical delivery. []

- Nanofiber-Based Delivery Systems: Immobilizing this compound on electrospun nanofiber mats enhances its stability and allows for controlled release, potentially improving its therapeutic efficacy. []

Q8: What analytical methods are employed for quality control of this compound in Ginkgo biloba products?

A8: Accurate quantification of ginkgolic acids in Ginkgo biloba products is essential to ensure product safety and efficacy. Analytical methods commonly used include:

- HPLC: HPLC coupled with UV detection is a widely adopted method for separating and quantifying individual this compound homologs. [, , , , ]

- Gas Chromatography with Pyrolytic Methylation: This technique converts ginkgolic acids into volatile derivatives that can be separated and analyzed by gas chromatography. []

- Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for rapid and direct analysis of ginkgolic acids in complex matrices without extensive sample preparation. []

Q9: What are the known toxicological concerns associated with ginkgolic acids?

A9: While Ginkgo biloba leaf extracts are generally considered safe for human consumption, ginkgolic acids, primarily found in the seeds and other parts of the plant, raise toxicological concerns:

- Allergic Reactions: Ginkgolic acids are known contact allergens and can induce allergic reactions, including contact dermatitis, in sensitive individuals. []

- Toxicity: High doses of ginkgolic acids can exhibit toxicity, as evidenced by studies showing lethal effects on chick embryos in the hen's egg test. []

Q10: What are the regulatory guidelines regarding this compound content in Ginkgo biloba products?

A10: Regulatory agencies set limits on this compound content in Ginkgo biloba products to minimize potential risks:

- European Pharmacopoeia: The European Pharmacopoeia recommends a maximum this compound content of 5 ppm (parts per million) in standardized Ginkgo biloba leaf extracts. []

Q11: What are potential future applications of this compound?

A11: Ongoing research suggests promising avenues for this compound in various fields:

- Anti-Cancer Therapy: The anti-inflammatory, anti-proliferative, and pro-apoptotic properties of this compound warrant further investigation as a potential anti-cancer agent. []

- Anti-Inflammatory Treatments: this compound's ability to modulate inflammatory pathways could be harnessed for developing novel anti-inflammatory therapies for conditions like arthritis. []

- Anti-Microbial Applications: Studies have demonstrated the antimicrobial activity of ginkgolic acids against various bacteria and fungi, suggesting potential applications in food preservation and the development of novel anti-infective agents. [, , , ]

Q12: What are the key areas for future research on this compound?

A12: To fully harness the therapeutic potential of this compound, several research areas require further exploration:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)